Adenosine,2'-deoxy-2,3-dihydro-2-oxo-
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Overview
Description
Adenosine,2’-deoxy-2,3-dihydro-2-oxo- is a heterocyclic organic compound with the molecular formula C10H13N5O4 and a molecular weight of 267.28 g/mol . It is also known by its IUPAC name, 6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one . This compound is a derivative of adenosine and is characterized by the presence of a deoxy sugar moiety and a dihydro-oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine,2’-deoxy-2,3-dihydro-2-oxo- typically involves the modification of adenosine through a series of chemical reactions. . The reaction conditions often include the use of specific catalysts and reagents to achieve the desired modifications.
Industrial Production Methods
Industrial production of Adenosine,2’-deoxy-2,3-dihydro-2-oxo- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Adenosine,2’-deoxy-2,3-dihydro-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 8-oxo-7,8-dihydro-2’-deoxyguanosine.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Adenosine,2’-deoxy-2,3-dihydro-2-oxo-, which can have different biological and chemical properties .
Scientific Research Applications
Adenosine,2’-deoxy-2,3-dihydro-2-oxo- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Adenosine,2’-deoxy-2,3-dihydro-2-oxo- involves its incorporation into DNA and RNA, where it can affect the replication and transcription processes. The compound can also interact with various enzymes and proteins involved in DNA repair and synthesis, leading to changes in cellular functions . The molecular targets and pathways involved include DNA polymerases and repair enzymes .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine: A closely related compound with similar structural features but lacking the dihydro-oxo group.
8-Oxo-7,8-dihydro-2’-deoxyguanosine: Another derivative of adenosine with an oxidized guanine base.
Uniqueness
Adenosine,2’-deoxy-2,3-dihydro-2-oxo- is unique due to the presence of both the deoxy sugar moiety and the dihydro-oxo group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H13N5O4 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(2R,4R,5R)-2-(6-amino-2,3-dihydropurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h3-4,6,10,13,16-17H,1-2H2,(H2,11,12)/t4-,6-,10-/m1/s1 |
InChI Key |
HEWMVHBIIOFYSI-FAWMWEEZSA-N |
Isomeric SMILES |
C1NC2=C(C(=N1)N)N=CN2[C@H]3C(=O)[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
C1NC2=C(C(=N1)N)N=CN2C3C(=O)C(C(O3)CO)O |
Origin of Product |
United States |
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